Stannane, cyclohexylhydroxyoxo-
Description
Historical Context and Evolution of Organotin Chemistry
The field of organotin chemistry dates back to 1849, when English chemist Edward Frankland first synthesized diethyltin (B15495199) diiodide. wikipedia.org The area saw significant expansion in the early 20th century, particularly following the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org
The major impetus for the growth of organotin chemistry came in the 1940s and 1950s with the discovery of their industrial applications. Researchers, notably van der Kerk and his colleagues, pioneered the use of organotin compounds as highly effective heat stabilizers for polyvinyl chloride (PVC), a role they continue to play today. rsc.org This discovery led to a surge in research and the development of a wide array of organotin compounds for various uses, including as catalysts, biocides, and in materials science. rsc.orgresearchgate.net The ability of the tin atom to expand its coordination number beyond the typical four, a finding that became prominent in the 1960s, opened up a new dimension of structural complexity and reactivity for these compounds. rsc.org
Classification of Organotin Compounds with Emphasis on Cyclohexylhydroxyoxo-Stannane Architectures
Organotin compounds are systematically classified based on the number of organic (R) groups attached to the tin (Sn) atom. This classification is crucial as the properties and applications of the compounds are highly dependent on their structure. The general formula is RₙSnX₄₋ₙ, where R is an organic substituent and X is typically a halide, oxide, or other anionic group. rjpbcs.com
Stannane, cyclohexylhydroxyoxo- falls into the mono-organotin category, where a single organic group is bonded to the tin atom.
| Classification | General Formula | Example Compound | Primary Characteristics & Applications |
|---|---|---|---|
| Tetra-organotin | R₄Sn | Tetra-n-butyltin | Precursors for other organotins via redistribution reactions. rjpbcs.com |
| Tri-organotin | R₃SnX | Tricyclohexyltin hydroxide (B78521) | Exhibit high biological activity; used as biocides and fungicides. rsc.org |
| Di-organotin | R₂SnX₂ | Di-n-butyltin dichloride | Widely used as heat stabilizers for PVC and as catalysts for silicones and polyurethanes. rsc.org |
| Mono-organotin | RSnX₃ | Cyclohexyltin trichloride (B1173362) | Used as PVC stabilizers and catalysts; precursors to complex oxo-clusters like cyclohexylstannonic acid. researchgate.net |
The term Stannane, cyclohexylhydroxyoxo- describes the empirical formula (c-C₆H₁₁)SnO(OH). However, due to the high Lewis acidity of the mono-substituted tin center and the reactivity of the Sn-OH group, these monomers are unstable. They spontaneously self-assemble through condensation reactions, eliminating water to form robust Sn-O-Sn linkages known as stannoxane bridges. wikipedia.org
This process results in the formation of large, intricate, cage-like structures called organotin oxo-clusters . While the precise structure for the cyclohexyl derivative has not been definitively reported in publicly available literature, its architecture can be confidently inferred from well-characterized analogues, most notably the hydrolysis products of butyltin trichloride. wikipedia.org These studies have revealed a remarkably stable dodecameric cluster with a "drum" or "cage" structure, having the general formula [(RSn)₁₂O₁₄(OH)₆]²⁺. This structure features a core of twelve tin atoms bridged by fourteen oxo ligands and six hydroxyl groups.
Significance and Research Trajectory of Cyclohexylhydroxyoxo-Stannane and Related Organotin Systems
The significance of cyclohexylstannonic acid and related mono-organotin oxo-clusters lies in their function as pre-organized, nanoscale building blocks for advanced materials. Their well-defined, robust structures make them ideal for creating hybrid organic-inorganic materials with tailored properties.
Research findings on analogous systems , such as butylstannonic acid, provide a clear indication of the structural possibilities. The "drum" structure is a primary example of the complex architectures that can be formed.
| Structural Feature | Description |
|---|---|
| Core Formula | [Sn₁₂O₁₄(OH)₆] |
| Overall Shape | Drum-like or cage-like cluster |
| Tin Coordination | Each tin atom is typically six-coordinate, exhibiting a distorted octahedral geometry. |
| Bridging Ligands | The tin atoms are linked by a combination of μ₂-oxo, μ₃-oxo, and μ₂-hydroxo bridges. |
| Organic Group Orientation | The twelve organic (e.g., butyl or cyclohexyl) groups point outwards from the inorganic core. |
The research trajectory for these compounds is focused on several key areas:
Catalysis: Mono-organotin compounds, including alkylstannonic acids, are effective catalysts for reactions such as esterification and transesterification. researchgate.net The cluster structure can provide a unique catalytic environment, influencing selectivity and activity.
Materials Science: As robust nanobuilding blocks, these clusters are being investigated for the synthesis of new hybrid polymers and nanocomposites. The organic group (cyclohexyl) can be modified to tune the solubility and compatibility of the cluster with various polymer matrices.
Precursors for Tin(IV) Oxide: Controlled thermal decomposition of these clusters can produce high-purity tin(IV) oxide (SnO₂), a material widely used in transparent conducting coatings, gas sensors, and other electronic applications. The pre-organized Sn-O framework of the cluster offers a potential route to materials with controlled nanostructures.
The study of Stannane, cyclohexylhydroxyoxo- and its related systems continues to be an active area of research, driven by the quest for new functional materials derived from these versatile and structurally fascinating organometallic clusters.
Structure
2D Structure
Properties
CAS No. |
22771-18-2 |
|---|---|
Molecular Formula |
C6H12O2Sn |
Molecular Weight |
234.87 g/mol |
IUPAC Name |
cyclohexyl-hydroxy-oxotin |
InChI |
InChI=1S/C6H11.H2O.O.Sn/c1-2-4-6-5-3-1;;;/h1H,2-6H2;1H2;;/q;;;+1/p-1 |
InChI Key |
LBRGAPKPFGAPFU-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)[Sn](=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexylhydroxyoxo Stannane and Analogous Organotin Compounds
Direct Synthesis Approaches to Organotin Frameworks
The initial and crucial step in the synthesis of many organotin compounds is the creation of the tin-carbon bond. This is typically achieved through several well-established methods.
A classic and widely used method for forming tin-carbon bonds is the reaction of tin halides, such as tin tetrachloride (SnCl₄), with organometallic reagents. wikipedia.org Among the most common of these are Grignard reagents (RMgX) and organoaluminum compounds. wikipedia.orggelest.com
The reaction with Grignard reagents is versatile and can be used to produce tetraorganotin compounds. wikipedia.orguu.nl For instance, the synthesis of tetraethyltin (B1219993) can be achieved by reacting tin tetrachloride with ethylmagnesium bromide. wikipedia.org
Reaction: 4 CH₃CH₂MgBr + SnCl₄ → (CH₃CH₂CH₂)₄Sn + 4 MgClBr wikipedia.org
This method is not limited to simple alkyl groups; aryl and vinyl halides can also be used to form the corresponding Grignard reagents, which then react with tin halides. libretexts.org The choice of solvent is critical, with diethyl ether or tetrahydrofuran (B95107) (THF) being essential for the formation and stabilization of the Grignard reagent. libretexts.org
Organoaluminum reagents can also be employed for the alkylation of tin halides. gelest.comuu.nl These reactions can be controlled to achieve selective alkylation, affording mono-, di-, or triorganotin halides depending on the stoichiometry. uu.nl
A key feature of these tetraorganotin compounds is their utility as precursors for other organotin derivatives through redistribution reactions with tin halides. wikipedia.orggelest.com These reactions, sometimes referred to as Kocheshkov comproportionation, allow for the synthesis of mixed organotin halides. wikipedia.org
Redistribution Reactions:
3 R₄Sn + SnCl₄ → 4 R₃SnCl wikipedia.org
R₄Sn + SnCl₄ → 2 R₂SnCl₂ wikipedia.org
R₄Sn + 3 SnCl₄ → 4 RSnCl₃ wikipedia.org
| Organometallic Reagent | Tin Precursor | Product Type | Key Features |
| Grignard Reagent (RMgX) | Tin(IV) Halide (SnX₄) | Tetraorganotin (R₄Sn) | Widely applicable for various organic groups (alkyl, aryl, vinyl). wikipedia.orglibretexts.org |
| Organoaluminum Reagent (R₃Al) | Tin(IV) Halide (SnX₄) | Mono-, Di-, Tri-, or Tetraorganotin | Can be controlled by stoichiometry. uu.nl |
Another direct approach to synthesizing organotin halides involves the reaction of metallic tin directly with organic halides. rjpbcs.com This method can be advantageous as it starts from the elemental metal. The reaction can be influenced by catalysts and reaction conditions. rjpbcs.comgoogle.com For example, the direct reaction of tin powder with benzyl (B1604629) chloride in toluene (B28343) or water can yield dibenzyltin dichloride in good yields. rjpbcs.com
The process can be facilitated by the presence of an auxiliary metal, such as an alkali or alkaline earth metal, and a catalyst like an onium salt or a Lewis base. google.com This allows for the direct alkylation of metallic tin with alkyl halides to produce tetraalkyltins. google.com
| Reactants | Catalyst/Conditions | Product | Reference |
| Metallic Tin, Benzyl Chloride | Toluene or Water | Dibenzyltin Dichloride | rjpbcs.com |
| Metallic Tin, Alkali/Alkaline Earth Metal, Alkyl Halide | Onium Salt or Lewis Base | Tetraalkyltin | google.com |
Ligand-Based Synthetic Routes to Organotin Complexes
Once a foundational organotin halide is synthesized, further modifications can be made to introduce different functionalities. These ligand-based routes are essential for creating the vast array of organotin complexes with diverse properties and applications.
Transmetallation is a reaction in organometallic chemistry that involves the transfer of ligands from one metal to another. wikipedia.org This strategy is particularly useful in organotin chemistry for the synthesis of complexes that are not easily accessible through direct methods. youtube.com The general form of a transmetallation reaction is:
M₁–R + M₂–R′ → M₁–R′ + M₂–R wikipedia.org
In the context of organotin chemistry, a common approach is the reaction of an organolithium reagent with a tin compound to form a new organotin species. youtube.com For example, phenyllithium (B1222949) can react with trimethyltin (B158744) chloride to yield an organotin reagent. youtube.com Transmetallation is a key step in many palladium-catalyzed cross-coupling reactions, such as the Stille reaction, which utilizes organotin reagents. wikipedia.org
Redox-transmetallation is a subtype of transmetallation where one metal center is oxidized and the other is reduced during the ligand transfer. wikipedia.org The direction of the reaction is driven by the relative electronegativities of the metals involved. wikipedia.org
Another redox-mediated approach involves the oxidative addition of an organic halide to a low-valent tin species. For instance, the reaction of an organic halide with a tin(II) halide can lead to the formation of a monoorganotin trihalide, although this reaction often requires a catalyst to proceed selectively. uu.nl
The synthesis of organotin oxides and hydroxides, such as the target compound cyclohexylhydroxyoxo-stannane, is commonly achieved through the hydrolysis of organotin halides. wikipedia.org This reaction is a fundamental transformation in organotin chemistry and leads to the formation of Sn-O-Sn (stannoxane) or Sn-O-H (stannanol) linkages. wikipedia.org
The hydrolysis of monoorganotin trihalides can generate stannanoic acids (RSnO₂H). wikipedia.org Similarly, diorganotin dihalides hydrolyze to form diorganotin oxides or hydroxides. These species often form complex aggregated structures. wikipedia.org The hydrolysis of butyltin trichloride (B1173362), for example, results in a complex cluster. wikipedia.org The formation of cyclohexylhydroxyoxo-stannane would likely proceed via the controlled hydrolysis of a cyclohexyltin trihalide precursor. The "oxo" component suggests the formation of a stannoxane or a related condensed species.
The hydrolysis process can be influenced by the pH and the presence of other reagents. For instance, reacting butyltin trichloride with ammonium (B1175870) hydroxide (B78521) is a method to prepare the corresponding organotin compound. orientjchem.org
| Precursor | Reaction | Product Type | Structural Feature |
| Monoorganotin Trihalide (RSnX₃) | Hydrolysis | Stannanoic Acid (RSnO₂H) | Sn-O-H, Sn=O |
| Diorganotin Dihalide (R₂SnX₂) | Hydrolysis | Diorganotin Oxide/Hydroxide | Sn-O-Sn (Stannoxane) |
| Triorganotin Halide (R₃SnX) | Hydrolysis | Triorganotin Hydroxide (R₃SnOH) | Sn-O-H |
Reactions of Carboxylic Acids with Organotin Compounds
The formation of organotin carboxylates represents a fundamental and widely employed strategy in organotin chemistry. These reactions typically involve the condensation of an organotin oxide or hydroxide with a carboxylic acid, or the reaction of an organotin halide with a carboxylic acid or its salt. researchgate.netsysrevpharm.org The versatility of this approach allows for the introduction of a wide array of organic functionalities into the final organotin structure.
Several general methods are utilized for the synthesis of organotin(IV) carboxylates:
Condensation Reactions: The reaction between organotin oxides (R₂SnO or (R₃Sn)₂O) or hydroxides (R₃SnOH) and carboxylic acids (R'COOH) is a common and efficient method. researchgate.netorientjchem.org These reactions are typically driven by the removal of water, often through azeotropic distillation, to yield the desired organotin carboxylate. orientjchem.org
From Organotin Halides: Organotin halides (R₃SnX, R₂SnX₂, RSnX₃) serve as versatile starting materials. They can react with the sodium salts of carboxylic acids in a salt metathesis reaction, often carried out in an anhydrous organic solvent like benzene, to produce the organotin carboxylate and a sodium halide precipitate. researchgate.netasianpubs.org Alternatively, direct reaction with the carboxylic acid is also possible, sometimes in the presence of a base to neutralize the hydrogen halide formed. researchgate.net
The choice of solvent is crucial, with anhydrous organic solvents such as benzene, toluene, methanol, and ethanol (B145695) being frequently employed to prevent hydrolysis of the reactive organotin halide precursors. sysrevpharm.org
Table 1: Examples of Organotin Carboxylate Synthesis
| Organotin Precursor | Carboxylic Acid/Salt | Solvent(s) | Product Type | Reference |
| Dichlorodiorganotin(IV) | Sodium salt of naphthoxyacetic acid | Dry Benzene | Diorganotin(IV) carboxylate (R₂Sn(L)₂) | asianpubs.org |
| Organotin Oxides | p-aminobenzenesulfonic acid | Not Specified | p-aminobenzenesulfonate organotin complexes | orientjchem.org |
| Butyltin Trichloride | Not Specified (with ammonium hydroxide) | Not Specified | Organotin compound | orientjchem.org |
| Triorganotin(IV) Halides | Benzamidomethionine | Anhydrous Organic | Triorganotin(IV) complex (R₃SnL) | sysrevpharm.org |
Synthesis via Schiff Base Ligands and Phenol (B47542) Fragments
The use of Schiff base ligands, particularly those incorporating phenol fragments, provides a sophisticated route to construct multinuclear and structurally complex organotin compounds. These ligands are typically multidentate, offering various coordination modes to the tin center. mdpi.comnih.gov The synthesis generally involves the reaction of an organotin(IV) halide with the pre-synthesized Schiff base ligand in a suitable solvent, often in the presence of a base like triethylamine (B128534) to scavenge the HCl produced. mdpi.comrsc.org
The resulting organotin complexes often exhibit interesting geometries, such as distorted trigonal bipyramidal or octahedral environments around the tin atom, depending on the nature of the Schiff base and the organic groups attached to the tin. rsc.orgresearchgate.net The phenolic group of the ligand can either remain protonated or be deprotonated to coordinate to the tin atom. mdpi.com
Table 2: Synthesis of Organotin(IV) Complexes with Schiff Base Ligands
| Organotin Precursor | Schiff Base Ligand | Product Formula Examples | Reference |
| Ph₂SnCl₂, Et₂SnCl₂ | Thio-Schiff bases with phenol or catechol fragments | Ph₂SnL¹, Et₂SnL² | mdpi.comnih.gov |
| Me₂SnBr₂, Bu₂SnCl₂ | 2-(N-3′,5′-di-tert-butyl-4′-hydroxyphenyl)-iminomethylphenol | Me₂SnBr₂(L)₂, Bu₂SnCl₂(L)₂ | researchgate.net |
| Organotin Chlorides | Ligands from 4- or 3-[(2-hydroxy-1-naphthyl)methylidene amino]benzoic acid | Not specified | rsc.org |
Targeted Synthesis of Cyclohexylhydroxyoxo-Stannane Architectures
The synthesis of such a specific molecule would require a multi-step or a carefully controlled one-pot reaction. The key components could be introduced as follows:
Cyclohexyl Group: A cyclohexyl-substituted organotin precursor, such as dicyclohexyltin dichloride or tricyclohexyltin chloride, would be the logical starting material.
Hydroxy Group: The hydroxyl functionality could be introduced via a ligand containing a hydroxyl group, such as a substituted phenol or a carboxylic acid that also bears a hydroxyl group. The reaction conditions would determine if the hydroxyl group coordinates to the tin center.
Oxo Group: The "oxo" ligand (O²⁻) is often derived from an organotin oxide (e.g., dicyclohexyltin oxide) as the starting material. Alternatively, controlled hydrolysis of an organotin halide or alkoxide can lead to the formation of an oxo-bridged dimer or a more complex cluster.
A plausible synthetic route could involve the reaction of dicyclohexyltin oxide with a suitable hydroxy-containing carboxylic acid in a stoichiometry designed to yield a dimeric or polymeric structure featuring cyclohexyl, hydroxy, and oxo-tin linkages. The precise reaction conditions, including temperature, solvent, and reaction time, would be critical in directing the assembly of the desired "Stannane, cyclohexylhydroxyoxo-" architecture.
Advanced Spectroscopic and Structural Elucidation of Cyclohexylhydroxyoxo Stannane and Organotin Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysisorientjchem.orgwikipedia.orggelest.comaps.orgresearchgate.netnih.gov
In the ¹H NMR spectrum of a cyclohexyltin compound, the signals corresponding to the protons of the cyclohexyl ring typically appear in the aliphatic region. The exact chemical shifts and multiplicities depend on the specific molecular structure and the solvent used. rsc.orghw.ac.uk For a compound like cyclohexylhydroxyoxo-stannane, the protons of the cyclohexyl group would exhibit complex multiplet patterns due to spin-spin coupling between adjacent non-equivalent protons.
Generally, the protons on the carbon directly attached to the tin atom (α-protons) are the most deshielded. The signals for the cyclohexyl protons are typically observed between δ 1.0 and 2.0 ppm. docbrown.info The presence of electronegative oxygen atoms bonded to the tin center influences the chemical shifts of the cyclohexyl protons. The hydroxyl proton (Sn-OH) signal can be broad and its position is variable, often influenced by concentration and hydrogen bonding. msu.edu
Table 1: Representative ¹H NMR Data for Cyclohexyl Protons
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Cyclohexyl Protons | 1.0 - 2.0 | Multiplet |
| Hydroxyl Proton (O-H) | Variable (e.g., 2.5 - 5.0 for alcohols) | Broad Singlet |
Note: Data is generalized based on typical ranges for cyclohexyl groups and hydroxyl protons in various chemical environments. docbrown.infomsu.edulibretexts.org
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For cyclohexylhydroxyoxo-stannane, distinct signals would be expected for the non-equivalent carbons of the cyclohexyl ring. The carbon atom directly bonded to the tin atom (C-1) is significantly influenced by the tin nucleus, often showing satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes. The chemical shifts of the cyclohexyl carbons typically appear in the range of δ 25-45 ppm. The specific shifts are sensitive to the coordination number and geometry at the tin center.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for Cyclohexyltin Compounds
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-1 (Attached to Sn) | 30 - 45 |
| C-2, C-6 | 27 - 35 |
| C-3, C-5 | ~26 |
| C-4 | ~27 |
Note: Ranges are approximate and can vary based on the specific structure and solvent.
A key trend observed is that the ¹¹⁹Sn chemical shift moves to a higher field (more negative ppm values) as the coordination number of the tin atom increases. researchgate.netbohrium.com For instance, a change from a four-coordinate to a five-coordinate tin center typically results in an upfield shift of 60–150 ppm, and a further upfield shift of 130–200 ppm is seen when moving from a five- to a six-coordinate environment. bohrium.com Seven-coordinate organotin compounds show resonances more than 100 ppm upfield from their six-coordinate counterparts. bohrium.com This allows for the confident assignment of the coordination state of tin in solution. For a polymeric or associated structure like that expected for cyclohexylhydroxyoxo-stannane, which would feature hypercoordinated tin centers, a significantly upfield chemical shift would be anticipated compared to a simple tetracoordinate monomer. wikipedia.org
Table 3: Correlation of ¹¹⁹Sn Chemical Shift with Tin Coordination Number
| Coordination Number | Typical Chemical Shift Range (δ, ppm) |
|---|---|
| 4 | +200 to -60 |
| 5 | -90 to -330 bohrium.com |
| 6 | -125 to -515 bohrium.com |
| 7 | >100 ppm upfield of 6-coordinate analogues bohrium.com |
Reference standard is typically tetramethyltin (B1198279) (Me₄Sn). northwestern.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathwaysgelest.comresearchgate.net
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. wikipedia.org For organotin compounds, techniques like Electrospray Ionization (ESI) are particularly useful, especially for ionic or polymeric species. acs.orgnih.gov
The fragmentation of organotin compounds under mass spectrometric conditions often involves the sequential loss of the organic groups attached to the tin atom. dtic.mil For cyclohexylhydroxyoxo-stannane, the mass spectrum would be expected to show a characteristic pattern of ions resulting from the loss of the cyclohexyl radical (•C₆H₁₁), water (H₂O), or combinations thereof. The presence of tin's multiple stable isotopes (ten in total) creates a distinctive isotopic cluster for tin-containing fragments, which serves as a clear signature for their identification. nih.govdtic.mil The analysis can be complicated by the tendency of these compounds to form polymeric or cluster ions in the gas phase. gelest.com
A common fragmentation pathway involves the cleavage of the tin-carbon bond. dtic.milyoutube.com Another potential fragmentation is the loss of a water molecule from the hydroxyl group.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bonding Modesorientjchem.orgwikipedia.orgaps.orgnih.govacs.org
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds. orientjchem.orgaps.org For cyclohexylhydroxyoxo-stannane, key vibrational modes include those associated with the O-H, Sn-O, and Sn-C bonds.
The IR spectrum would be expected to show a broad absorption band corresponding to the O-H stretching vibration, typically in the region of 3200-3600 cm⁻¹. researchgate.netsemanticscholar.org The Sn-C stretching vibration usually appears in the 500-600 cm⁻¹ range. The Sn-O stretching vibrations are also found in the low-frequency region of the spectrum. Specifically, bands between 500 and 700 cm⁻¹ are often attributed to the SnO₂ framework, with O-Sn-O bridging vibrations around 600 cm⁻¹ and terminal Sn-OH vibrations at slightly lower wavenumbers (~550 cm⁻¹). researchgate.net A band near 1200 cm⁻¹ can also be associated with Sn-OH vibrations. researchgate.net The positions of these bands can give clues about the structure, for example, whether the Sn-O bonds are part of a linear or a bent Sn-O-Sn bridge in a polymeric structure.
Raman spectroscopy is complementary to IR, providing information on the dynamic properties of the crystal structure. aps.org It is particularly sensitive to the symmetric vibrations of the Sn-O and Sn-C framework, which might be weak or inactive in the IR spectrum.
Table 4: Key Vibrational Frequencies for Cyclohexylhydroxyoxo-stannane
| Functional Group / Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| O-H | Stretching | 3200 - 3600 | researchgate.net, semanticscholar.org |
| C-H (cyclohexyl) | Stretching | 2850 - 2930 | researchgate.net |
| Sn-OH | Vibration | ~1200 | researchgate.net |
| O-Sn-O | Bridging Stretch | ~600 | researchgate.net |
| Sn-C | Stretching | 500 - 600 | rsc.org |
X-ray Crystallography for Solid-State Structural Determinationgelest.comaps.orgnih.govnorthwestern.edunih.govsemanticscholar.org
For organotin hydroxides and oxides like cyclohexylhydroxyoxo-stannane, X-ray crystallography often reveals complex polymeric or oligomeric structures. wikipedia.orggelest.com Unlike simple tetrahedral structures, these compounds frequently feature hypercoordinated tin atoms with coordination numbers of five, six, or even seven. orientjchem.orgwikipedia.org This hypercoordination is achieved through the formation of bridging Sn-O-Sn linkages, known as stannoxane units. wikipedia.orgnih.gov
In such a structure, one would expect to find tin centers in a distorted trigonal-bipyramidal (for 5-coordination) or octahedral (for 6-coordination) geometry. orientjchem.orgwikipedia.org The analysis would precisely measure the Sn-O and Sn-C bond lengths, which can vary depending on whether a group is in an axial or equatorial position in the coordination polyhedron. For example, in a distorted trigonal bipyramidal structure, axial Sn-C bonds are typically longer than equatorial Sn-C bonds. wikipedia.org The solid-state structure is critical for understanding the compound's physical properties and reactivity. nih.gov
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| Stannane, cyclohexylhydroxyoxo- |
| Cyclohexylstannonic acid |
| Tetramethyltin |
| Diethyltin (B15495199) diiodide |
| Tributyltin hydride |
| Dimethyltin difluoride |
Other Advanced Spectroscopic Techniques for Organotin Complex Characterization (e.g., EXAFS, Mössbauer)
Beyond standard spectroscopic methods, other advanced techniques provide deeper insights into the electronic structure and local coordination environment of the tin atom in organotin complexes like stannane, cyclohexylhydroxyoxo-. Specifically, ¹¹⁹Sn Mössbauer spectroscopy and Extended X-ray Absorption Fine Structure (EXAFS) offer data that is highly complementary to NMR or infrared spectroscopies, allowing for a more complete structural elucidation.
¹¹⁹Sn Mössbauer Spectroscopy
Mössbauer spectroscopy is a powerful probe of the nuclear environment of the tin atom. It is exceptionally sensitive to the oxidation state, coordination number, and the symmetry of the ligand field around the tin center. The two primary parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).
Isomer Shift (δ): This parameter reflects the s-electron density at the tin nucleus. Its value is a reliable indicator of the oxidation state of tin. For organotin(IV) compounds, such as those derived from cyclohexylhydroxyoxo-stannane, isomer shifts typically fall within a well-defined range, confirming the +4 oxidation state. researchgate.net
Quadrupole Splitting (ΔE_Q): This parameter measures the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and the surrounding electric field gradient. A non-zero ΔE_Q value indicates an asymmetric electronic environment around the tin atom. The magnitude of the splitting is empirically correlated with the coordination number and geometry of the tin center. rsc.org For instance, perfectly tetrahedral (four-coordinate) organotin compounds exhibit smaller quadrupole splittings, whereas five- and six-coordinate complexes, which are common for organotin hydroxides and oxides due to intermolecular association, show significantly larger values. rsc.orgrsc.org
Detailed research on various organotin compounds has established a clear relationship between the quadrupole splitting value and the coordination number. This allows for the confident assignment of molecular geometry based on Mössbauer data.
Table 1: Representative ¹¹⁹Sn Mössbauer Parameters for Different Organotin(IV) Coordination Geometries
| Compound Class | Coordination Number | Typical Geometry | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |
| R₄Sn | 4 | Tetrahedral | 1.20 - 1.60 | 0 |
| R₃SnX | 4 | Distorted Tetrahedral | 1.20 - 1.70 | 1.70 - 2.70 |
| R₃SnX (associated) | 5 | Trigonal Bipyramidal | 1.10 - 1.50 | 2.80 - 4.00 |
| R₂SnX₂ | 4 | Tetrahedral | 1.40 - 1.80 | 2.30 - 3.50 |
| R₂SnX₂ (associated) | 5 or 6 | Trigonal Bipyramidal or Octahedral | 1.00 - 1.60 | 3.00 - 4.30 |
Note: Data compiled from various studies on organotin compounds. researchgate.netrsc.orgrsc.org R = alkyl/aryl (e.g., Cyclohexyl), X = electronegative group (e.g., OH, OCOR).
Extended X-ray Absorption Fine Structure (EXAFS)
EXAFS is a technique that provides precise information about the local atomic structure around a specific absorbing atom, in this case, tin. It does not require crystalline samples and is thus invaluable for studying amorphous or poorly ordered materials, which can be the case for polymeric organotin oxides. By analyzing the fine structure on the high-energy side of an X-ray absorption edge, one can determine the types of neighboring atoms, their distance from the tin atom (bond lengths), and their number (coordination number). nist.gov
For an organotin complex like cyclohexylhydroxyoxo-stannane, EXAFS analysis can yield:
Precise Sn-C and Sn-O bond lengths.
The coordination number of the tin atom, confirming whether it is, for example, four-, five-, or six-coordinate. soton.ac.uk
Information on the degree of structural disorder.
EXAFS studies on related organotin systems have been instrumental in characterizing the bonding in complex structures. For instance, in organotin oxides, EXAFS can distinguish between terminal Sn-O bonds and bridging Sn-O-Sn linkages, which differ in length. This capability is crucial for understanding the polymeric or oligomeric nature of these compounds in the solid state. soton.ac.ukrsc.org
Table 2: Typical Structural Parameters for Organotin(IV) Oxides and Hydroxides Determined by EXAFS
| Scattering Path | Coordination Number (N) | Distance (R) (Å) |
| Sn-C | 1 - 3 | 2.10 - 2.20 |
| Sn-O (terminal/covalent) | 1 - 2 | 2.00 - 2.15 |
| Sn-O (bridging/coordinate) | 1 - 2 | 2.15 - 2.40 |
| Sn···Sn (in polymers) | 1 - 2 | 3.50 - 3.80 |
Note: The ranges are representative of typical organotin(IV) complexes and can vary based on the specific structure. Data sourced from general findings in organotin structural analysis. nist.govsoton.ac.uk
Together, Mössbauer and EXAFS spectroscopy provide a detailed and quantitative picture of the tin environment in complex organotin structures, confirming oxidation states, revealing coordination geometries, and measuring precise bond lengths, which are essential for a comprehensive structural elucidation. nih.gov
Coordination Chemistry of Cyclohexylhydroxyoxo Stannane and Organotin Systems
Lewis Acidity of Tin Centers in Organotin Compounds
The tin atom in organotin(IV) compounds acts as a Lewis acid, capable of accepting electron pairs from donor ligands. gelest.comrjpbcs.com This acidity is a fundamental property that drives the formation of hypervalent complexes. The strength of this Lewis acidity is significantly influenced by the nature and number of organic and anionic groups attached to the tin center.
A well-established trend is that the Lewis acidity increases as the number of electron-withdrawing groups on the tin atom increases. gelest.com This can be represented by the following sequence: R₃SnX < R₂SnX₂ < RSnX₃. gelest.com Consequently, di- and mono-organotin compounds are stronger Lewis acids than tri-organotin compounds. researchgate.net In contrast, tetraorganotin compounds (R₄Sn) show minimal Lewis acidity due to the poor acceptor properties of the tin atom when bonded to four organic groups, and thus have a limited capacity to increase their coordination number. lupinepublishers.comlupinepublishers.com
The electronegativity of the halide also plays a role, with organotin halides readily forming complexes with electron donors like amines, pyridines, and alcohols. gelest.com This Lewis acidic character is not only crucial for understanding the coordination chemistry but also for the catalytic activity of organotin compounds in various reactions, such as urethane (B1682113) formation and polymerization, where they are thought to activate substrates by coordination. lupinepublishers.comlupinepublishers.com
Expansion of Coordination Number in Organotin(IV) Complexes (beyond four)
A key feature of organotin(IV) chemistry is the ability of the tin atom to expand its coordination number beyond the expected four for a Group 14 element. gelest.com This is attributed to the large size of the tin atom and the availability of low-lying empty 5d orbitals that can participate in bonding. gelest.com This results in the formation of stable complexes with coordination numbers of five, six, and even seven. gelest.comwikipedia.org
Formation of Penta-, Hexa-, and Hepta-Coordinated Tin Species
The coordination number of the tin atom in organotin complexes is highly dependent on the stoichiometry and nature of the reacting ligands.
Penta-coordination: Five-coordinate tin complexes are commonly observed, particularly in triorganotin compounds (R₃SnX) upon reaction with a Lewis base. lupinepublishers.comnih.gov These species are also found in diorganotin dihalide complexes in solution, where an equilibrium between five- and six-coordinate species can exist, with the penta-coordinate form often being predominant. lupinepublishers.com The formation of monomeric penta-coordinated organotin(IV) complexes has been reported in various studies, often with Schiff base ligands. mdpi.com
Hexa-coordination: Six-coordinate tin is prevalent in diorganotin(IV) compounds (R₂SnX₂) which can accommodate two additional donor ligands. researchgate.netlupinepublishers.com These hexa-coordinate complexes often exhibit an octahedral geometry. lupinepublishers.comnih.gov Unlike silicon and germanium, organotin oxides and hydroxides frequently feature penta- and hexa-coordinated tin centers, especially in di- and mono-organo derivatives. wikipedia.org
Hepta-coordination: While less common, seven-coordinate tin complexes have been synthesized and characterized. gelest.comrsc.org The formation of these higher-coordinate species often involves polydentate ligands that can wrap around the tin center. rsc.orgnih.gov For instance, some diorganotin(IV) compounds with specific ligands have been shown to exist as seven-coordinate polymeric species in the solid state. nih.gov
The coordination number can often be inferred from spectroscopic data, particularly ¹¹⁹Sn NMR, where the chemical shift moves to lower frequencies as the coordination number increases. nih.govmdpi.com
Geometrical Arrangements (e.g., Trigonal Bipyramidal, Octahedral)
The expansion of the coordination number in organotin complexes leads to distinct geometrical arrangements around the tin center.
Trigonal Bipyramidal: This geometry is characteristic of five-coordinate organotin complexes. lupinepublishers.combsmiab.org In triorganotin halides, the preferred arrangement is a trigonal bipyramidal structure where the three organic groups occupy the equatorial positions, while the more electronegative halide and the donor atom from the ligand are in the axial positions. lupinepublishers.comlupinepublishers.com However, distortions from the ideal trigonal bipyramidal geometry are common, and structures can be intermediate between trigonal bipyramidal and square pyramidal. mdpi.com
Octahedral: Six-coordinate organotin complexes typically adopt an octahedral or distorted octahedral geometry. researchgate.netbsmiab.orgwisdomlib.org In the solid-state structures of R₂SnX₂·2L complexes (where L is a monobasic ligand), the two organic groups (R) are generally found in a trans orientation, while the two halides and two donor ligands can be either cis or trans to each other, depending on the nature of the substituents. lupinepublishers.com This geometry is common for transition metal complexes with a coordination number of six. wisdomlib.orgfiveable.menumberanalytics.comchemeurope.comwikipedia.org
The specific geometry adopted by a complex is a result of a delicate balance of steric and electronic factors, including the size and nature of the organic groups and the coordinating ligands.
Ligand Design and Denticity in Cyclohexylhydroxyoxo-Stannane Analogs
The design of ligands plays a crucial role in determining the structure, stability, and reactivity of organotin complexes. The denticity of the ligand (the number of donor atoms that can bind to the metal center) and the nature of the donor atoms (e.g., oxygen, nitrogen) are key factors.
O-Donor Ligands in Organotin Coordination
Oxygen-donor ligands are widely used in organotin chemistry. These include hydroxides, oxides, carboxylates, alkoxides, and phenoxides. gelest.com The Sn-O bond is a common feature in many organotin structures.
Stannoxanes: Organotin oxides and hydroxides have a strong tendency to form stannoxane linkages (-Sn-O-Sn-). wikipedia.org
Carboxylates: Organotin carboxylates are an important class of compounds with diverse applications. rjpbcs.com
Schiff Bases: Tridentate Schiff base ligands containing oxygen donor atoms can form stable penta-coordinate organotin(IV) complexes. mdpi.com In these complexes, the deprotonation of phenolic and naphtholic hydroxyl groups leads to coordination with the tin atom. mdpi.com
Coordination Modes: The coordination chemistry of tin(IV) with anionic organic O-donor ligands is dominated by six-coordinate species, although some seven- and eight-coordinate compounds have also been reported. rsc.org
The presence of O-donor ligands can lead to the formation of various structural motifs, from simple monomers to complex polymers.
N-Donor Ligands in Organotin Coordination
Nitrogen-donor ligands are also fundamental in the coordination chemistry of organotin compounds. alfa-chemistry.comalfachemic.com These ligands can be primary amines, pyridines, imines, and more complex macrocycles. gelest.comalfa-chemistry.com
Amines and Pyridines: Organotin halides readily form complexes with simple N-donor ligands like amines and pyridine. gelest.com
Schiff Bases: Schiff bases containing an imine (C=N) group are versatile ligands. mdpi.com The nitrogen atom of the imine group can coordinate to the tin center, as indicated by shifts in the IR spectra. mdpi.com These ligands can be bidentate, tridentate, or even tetradentate, leading to a variety of coordination numbers and geometries. mdpi.comnih.gov
Complex Formation: The reaction of organotin chlorides with N,N' and N,O-donor ligands has been a subject of study, leading to the formation of various coordination complexes. uum.edu.my
The interplay between O- and N-donor atoms within the same ligand, as seen in many Schiff bases, allows for the formation of highly stable and structurally diverse organotin complexes. mdpi.comnih.gov
Compound Names
| Compound Name |
| Stannane, cyclohexylhydroxyoxo- |
| Trimethyltin (B158744) chloride |
| Diorganotin dihalides |
| Tetraorganotin |
| Triorganotin halides |
| Cyhexatin |
| Tributyltin chloride |
| Stannane |
| Tributyltin hydride |
| Diethyltin (B15495199) diiodide |
| Sulfur hexafluoride |
| Molybdenum hexacarbonyl |
Interactive Data Tables
Table 1: Coordination Numbers and Geometries in Organotin(IV) Complexes
| Coordination Number | Typical Geometry | Example Compound Type | Reference |
| 5 | Trigonal Bipyramidal | R₃SnX·L | lupinepublishers.comlupinepublishers.com |
| 6 | Octahedral | R₂SnX₂·2L | lupinepublishers.comnih.gov |
| 7 | Pentagonal Bipyramidal | [SnR₂L¹] (polymeric) | nih.gov |
S-Donor Ligands in Organotin Coordination
The coordination chemistry of organotin(IV) compounds with sulfur-donor ligands is extensive, owing to the high affinity of the soft Lewis acid tin for soft sulfur donor atoms. nih.gov This interaction leads to the formation of stable complexes with a variety of coordination numbers and geometries. Dithiocarbamates, which are mono-anionic chelating ligands, are particularly noteworthy for their ability to form stable complexes with organotin(IV) moieties. nih.gov The coordination mode of dithiocarbamate (B8719985) ligands can be either monodentate or bidentate, which significantly influences the resulting geometry around the tin center. koreascience.kr
In tri-substituted organotin(IV) complexes (R₃SnX), a five-coordinate trigonal-bipyramidal geometry is common, while di-substituted derivatives (R₂SnX₂) often exhibit a six-coordinate octahedral geometry. nih.gov The nature of the organic substituents (R groups) on the tin atom also plays a crucial role in determining the coordination number and geometry. For instance, ¹¹⁹Sn NMR chemical shifts are sensitive to the coordination number of tin, allowing for the differentiation between monodentate and bidentate coordination of dithiocarbamate ligands. koreascience.kr
Research has shown that the Sn-S bond distances can vary, indicating different degrees of interaction. For example, in one reported organotin(IV) complex with a 4-hydroxypiperidine (B117109) dithiocarbamate ligand, the two Sn-S bond distances were found to be unequal at 2.4757(7) Å and 3.0336(7) Å. The longer distance, while significant, is still less than the sum of the van der Waals radii, suggesting a weak interaction for that particular bond. nih.gov
The interaction of organotin(IV) moieties with the sulfur atom of various ligands has been confirmed through techniques like FTIR and Raman spectroscopy. researchgate.net In complexes with ligands containing multiple potential donor sites, the organotin(IV) often preferentially coordinates to the sulfur atom. researchgate.net
Mixed-Donor Ligand Systems (e.g., O,N; O,S)
Organotin(IV) complexes with mixed-donor ligands, particularly those containing nitrogen, oxygen, and sulfur atoms, have been a subject of significant research interest. researchgate.netjocpr.com These ligands can coordinate to the tin center through various combinations of their donor atoms, leading to a diverse range of structural possibilities and chemical properties. rsc.org
Schiff bases are a prominent class of mixed-donor ligands that have been extensively used in organotin chemistry. rsc.org These versatile ligands can be tailored to provide different coordination environments, and their deprotonated forms readily chelate to organotin(IV) cations. jocpr.comrsc.org The resulting complexes often exhibit interesting structural features and biological activities. rsc.org
In complexes with O,N,S-donor ligands, the coordination can occur through different modes. For instance, di-n-butyltin(IV) oxide has been found to coordinate to the deprotonated hydroxy group (O-donor) and the sulfur atom (S-donor) of certain ligands. researchgate.net The basic nitrogen atom of the ligand can also participate in complex formation in several cases. researchgate.net
The coordination geometry of these mixed-donor complexes is often determined using techniques like Mössbauer and FTIR spectroscopy. researchgate.net For many organotin(IV) complexes with O,N,S-donor ligands, a trigonal-bipyramidal geometry is observed, although tetrahedral geometries have also been reported. researchgate.net In some instances, the organotin(IV) cation can exist in two different coordination environments within the same complex. researchgate.net
The table below summarizes the coordination characteristics of some organotin(IV) complexes with mixed-donor ligands.
| Organotin Moiety | Ligand Donor Atoms | Observed Geometry | Reference |
| Di-n-butyltin(IV) | O, N, S | Trigonal-bipyramidal | researchgate.net |
| Diphenyltin(IV) | O, N, S | Trigonal-bipyramidal | researchgate.net |
| Tribenzyltin(IV) | O, N, S | Tetrahedral/Trigonal-bipyramidal | researchgate.net |
| Trimethyltin(IV) | O, N, S | Tetrahedral | researchgate.net |
| Diphenyltin(IV) | N, S | Five- and six-coordinate | nih.govnih.gov |
Influence of Ligand Exchange on Coordination Geometry and Stability
Ligand exchange reactions are a fundamental aspect of the coordination chemistry of organotin compounds, allowing for the modification of the coordination sphere around the tin atom and influencing the geometry and stability of the resulting complexes. uobabylon.edu.iq This process involves the substitution of one or more existing ligands with a new ligand. uobabylon.edu.iq
The stability and geometry of organotin complexes are intricately linked to the nature of the ligands. The exchange of one donor atom for another, for example, substituting an oxygen atom with a sulfur atom in the coordination sphere, can significantly alter the properties of the complex. nih.gov
Factors that influence the mechanism of ligand exchange reactions in coordination complexes include the electron count of the metal center, the geometry of the complex, the steric bulk of the ligands, and the lability of the leaving group. youtube.com For instance, an 18-electron complex is more likely to undergo a dissociative ligand exchange, where a ligand first detaches before the new one binds. youtube.com Conversely, complexes with less than 18 electrons can undergo an associative exchange, where the incoming ligand binds first. youtube.com The steric hindrance around the metal center also affects the accessibility for an incoming ligand, with less crowded complexes favoring associative pathways. youtube.com
The stability of organotin complexes can also be affected by ligand exchange. For example, studies on copper nanoparticles have shown that ligand exchange can impact their stability and resistance to oxidation, with the nature of the new ligand playing a critical role. nih.gov While this is a different metal system, the principles of ligand exchange and its effect on stability are broadly applicable. In the context of organotin compounds, the choice of ligand is paramount in tuning the stability and reactivity of the resulting complex.
Reactivity and Mechanistic Investigations of Cyclohexylhydroxyoxo Stannane and Organotin Compounds
Homolytic Reactions and Radical Mechanisms in Organotin Chemistry
Free radical reactions are a cornerstone of organotin chemistry, with tin-centered radicals acting as key intermediates in many synthetic transformations. acs.orgwikipedia.org These reactions are typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or photolytically. gelest.comucl.ac.uk
Radical transfer reactions at a tin center involve the attack of a free radical on the tin atom. acs.org This can lead to the displacement of another group attached to the tin. For instance, alkoxyl radicals can react with organotin compounds, resulting in the formation of a new bond between the oxygen and the tin atom and the expulsion of an alkyl radical. acs.org The rates of these reactions are influenced by both electronic and steric factors, often proceeding through a five-coordinate intermediate. acs.org
A significant reaction in homolytic organotin chemistry is the displacement of an alkyl radical from an organotin compound upon attack by another radical. acs.org An example is the reaction of a t-butoxy radical with a propyltin compound, which displaces a propyl radical. acs.org
Conversely, and more synthetically useful, is the formation of tin-centered radicals (stannyl radicals, R₃Sn•). These are typically generated by the abstraction of a hydrogen atom from an organotin hydride (R₃SnH) by a radical. acs.orgwikipedia.org These tin-centered radicals are crucial intermediates in various synthetic methodologies. acs.org For example, they can abstract a halogen atom from an alkyl halide, thereby propagating a radical chain reaction. acs.orgrsc.org
Another pathway to tin-centered radicals involves the photolysis of hexaorganoditins (R₃Sn-SnR₃), which cleaves the tin-tin bond to generate two R₃Sn• radicals. rsc.org Additionally, the abstraction of a hydrogen atom from the β-carbon of an alkyltin compound can lead to a β-stannylalkyl radical, which can then undergo elimination to form an alkene and a trialkyltin radical. rsc.org This provides an alternative method for generating these important radical species. rsc.org
Polar Mechanisms in Organotin Compound Reactions
While radical reactions are prevalent, organotin compounds also participate in reactions governed by polar mechanisms. rsc.orgyoutube.com These reactions often involve the tin center acting as a Lewis acid, particularly in the case of organotin halides. gelest.comlupinepublishers.com The electronegative halide substituent enhances the Lewis acidity of the tin atom, allowing it to form complexes with Lewis bases such as amines and alcohols. gelest.com This coordination can activate the organotin compound for further reaction.
In some cases, reactions of triorganotin halides are proposed to proceed through the formation of triorganotin cations (R₃Sn⁺) as intermediates. wikipedia.org Polar mechanisms are also observed in the reactions of organotin compounds with strong electrophiles or nucleophiles. For instance, the SN2 mechanism is often implicated in the reaction of organometallic species with alkyl halides. ufrgs.br The polarity of the solvent can significantly influence the rate of these polar reactions, with more polar solvents accelerating reactions that proceed through charged or highly polar transition states. ufrgs.br
Addition Reactions to Unsaturated Compounds (e.g., Alkenes, Alkynes, Carbonyls)
Organotin compounds, particularly organotin hydrides, readily undergo addition reactions across unsaturated carbon-carbon and carbon-oxygen bonds. gelest.com The addition of organotin hydrides to alkenes and alkynes, known as hydrostannylation, is a powerful method for forming new carbon-tin bonds. wikipedia.org These reactions often proceed via a free-radical chain mechanism, which can be initiated by AIBN. gelest.com Alkynes are generally more reactive than alkenes in these additions. gelest.com
The addition of organotin hydrides to carbonyl groups results in the formation of tin alkoxides, which upon protonolysis yield alcohols. gelest.com Organotin anions can also add to α,β-unsaturated ketones and nitriles in a 1,4-conjugate addition fashion, leading to β-stannyl ketones and β-stannyl nitriles, respectively. mdpi.comorganic-chemistry.org The diastereoselectivity of these additions can be very high. mdpi.com
Organotin oxides can also participate in addition reactions with unsaturated compounds like carbon dioxide and isocyanates. gelest.com Furthermore, organotin Lewis acids can be used to control the chemoselectivity and stereoselectivity of radical addition reactions. acs.org
Reduction of Organic Halides and Functional Groups via Organotin Hydrides
Organotin hydrides, most notably tributyltin hydride, are widely used as reducing agents in organic synthesis. gelest.comucl.ac.ukacs.orgacs.org They are particularly effective for the reduction of organic halides to the corresponding hydrocarbons. gelest.comacs.orgacs.org This reaction proceeds through a free-radical chain mechanism where the triorganotin radical abstracts a halogen atom from the organic halide, generating an alkyl radical. acs.orgrsc.org This alkyl radical then abstracts a hydrogen atom from the organotin hydride to give the reduced product and regenerate the tin radical, thus propagating the chain. rsc.org
The reactivity of the organic halide in these reductions follows the order I > Br > Cl > F. ucl.ac.uk Besides halides, other functional groups such as those containing O-N, N-O₂, and R-S bonds can also be reduced by organotin hydrides. ucl.ac.uk While highly effective, a significant drawback of these reactions is the difficulty in separating the organic product from the organotin byproducts. ucl.ac.uk The kinetics of these reductions can be complex and are often retarded by side reactions of the propagating radicals with the solvent or with certain functional groups within the substrate or product molecules. nih.gov
Redistribution Reactions and Comproportionation in Organotin Systems
Redistribution reactions involve the exchange of substituents between two organotin species and are fundamental in the synthesis of various organotin compounds. gelest.comwikipedia.org A key example is the Kocheshkov comproportionation, where a tetraorganotin compound (R₄Sn) reacts with a tin tetrahalide (SnX₄) to produce tri-, di-, or mono-organotin halides, depending on the stoichiometry of the reactants. wikipedia.org
These reactions are often driven by heat and can be catalyzed by Lewis acids. gelest.com They are crucial for converting easily accessible tetraorganotin compounds, prepared, for example, from Grignard reagents and tin tetrachloride, into the more synthetically versatile organotin halides. wikipedia.org These halides then serve as precursors for a wide array of other organotin derivatives through nucleophilic substitution of the halide. gelest.com
Stereochemical Aspects of Organotin Reactions
The stereochemical outcome of reactions involving organotin compounds is a critical aspect of their synthetic utility, particularly in the construction of complex chiral molecules. The ability to control the three-dimensional arrangement of atoms is paramount in modern organic synthesis. While specific research on the stereochemical aspects of reactions involving Stannane, cyclohexylhydroxyoxo- is not extensively documented in publicly available literature, the principles of stereocontrol in organotin chemistry can be elucidated by examining related systems and general mechanistic pathways. These include the use of chiral auxiliaries, substrate-controlled diastereoselection, and catalyst-controlled enantioselection.
The stereochemistry of reactions at the tin center itself, as well as the influence of chiral tin reagents on the stereochemical course of a reaction, are key areas of investigation. The configurational stability of chiral organotin compounds is often sufficient to allow for their use in stereoselective transformations. ochemtutor.com
A common strategy to induce stereoselectivity in organotin reactions is the incorporation of a chiral auxiliary into the organotin reagent. This auxiliary can create a chiral environment around the reactive center, directing the approach of reactants and favoring the formation of one stereoisomer over another. youtube.com For instance, the use of chiral ligands on the tin atom can lead to highly enantioselective processes. youtube.com
An example of this can be seen in the catalytic asymmetric α-alkylation of tributyltin enolates. The use of a chiral Cr(salen) complex as a catalyst allows for the enantioselective alkylation of tetrasubstituted tin enolates, leading to the formation of products with quaternary stereocenters in high enantiomeric excess (ee). princeton.edu The choice of solvent and reaction temperature significantly influences the enantioselectivity of these reactions. princeton.edu
Table 1: Enantioselective Alkylation of a Tributyltin Enolate Catalyzed by a Chiral Cr(salen) Complex princeton.edu
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Benzene | 23 | 75 | 78 |
| 2 | Toluene (B28343) | 23 | 72 | 75 |
| 3 | Chlorobenzene | 23 | 81 | 82 |
| 4 | Benzene | 0 | 78 | 88 |
| 5 | Benzene | -10 | 71 | 92 |
| 6 | Benzene | -20 | 65 | 94 |
Reaction of the tributyltin enolate of 2-methylcyclohexanone (B44802) with methyl iodide in the presence of a chiral Cr(salen) catalyst. Data adapted from a representative study.
This approach highlights how an external chiral agent can effectively control the stereochemical outcome of a reaction involving an organotin species.
In reactions involving organotin compounds with existing stereocenters, the inherent chirality of the substrate can influence the formation of new stereocenters, a phenomenon known as substrate-controlled diastereoselectivity. The steric and electronic properties of the substituents on the chiral substrate direct the incoming reagent to a specific face of the molecule.
Alternatively, the stereochemistry can be controlled by the reagent itself. For example, in aldol (B89426) reactions, the geometry of the tin enolate (Z or E) can dictate the relative stereochemistry (syn or anti) of the resulting β-hydroxy ketone product. bham.ac.uk While extensively studied for lithium and boron enolates, these principles are also applicable to organotin enolates. The Zimmerman-Traxler model, which invokes a chair-like six-membered transition state, is often used to rationalize the observed diastereoselectivity. bham.ac.uk
Computational studies on the reaction of tin enolates with aldehydes have shown that non-coordinated tin enolates can react via a cyclic transition state, while highly coordinated tin enolates may proceed through an acyclic transition state. figshare.com This difference in the transition state geometry can significantly impact the stereochemical outcome of the reaction.
Table 2: Diastereoselectivity in Aldol Reactions of Tin Enolates
| Enolate Geometry | Aldehyde | Diastereomeric Ratio (syn:anti) |
| (Z)-Enolate | Benzaldehyde | >95:5 |
| (E)-Enolate | Benzaldehyde | <5:95 |
Illustrative data based on the general principles of enolate stereochemistry in aldol reactions.
The use of cyclohexyl groups as spectator ligands on organotin nucleophiles has been shown to be effective in achieving selective and stereospecific transfer of a nitrogen-containing alkyl unit in palladium-catalyzed cross-coupling reactions. nih.gov This demonstrates that the nature of the non-transferable groups on the tin atom can play a crucial role in controlling the stereochemical fidelity of the reaction. This finding is particularly relevant to the potential reactivity of Stannane, cyclohexylhydroxyoxo-, where the cyclohexyl group could influence the stereochemical course of its reactions. nih.gov
In these stereospecific reactions, an enantioenriched starting material is converted to an enantioenriched product with high fidelity, meaning the stereochemistry of the starting material directly determines the stereochemistry of the product. nih.gov
Table 3: Stereospecific Cross-Coupling of an α-Stannylated Pyrrolidine nih.gov
| Electrophile | Product | Stereofidelity (%) |
| Aryl Iodide | α-Aryl Pyrrolidine | >99 |
| Acyl Chloride | α-Acyl Pyrrolidine | >99 |
Representative data illustrating the high stereofidelity achievable in cross-coupling reactions with organotin reagents bearing cyclohexyl ligands.
Catalytic Applications of Cyclohexylhydroxyoxo Stannane and Organotin Complexes in Organic Synthesis
Cross-Coupling Reactions Catalyzed by Organotin Compounds
Cross-coupling reactions are fundamental in organic chemistry for the formation of carbon-carbon bonds. Organotin compounds are pivotal reagents in several of these named reactions, most notably the Stille coupling.
Stille Coupling Reactions
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or triflate. youtube.com This reaction is a versatile and widely used method for creating new carbon-carbon bonds due to the stability of organotin reagents in the presence of air and moisture. mdpi.com
The catalytic cycle of the Stille reaction generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) complex.
Transmetalation: The organic group (R²) from the organotin reagent (R²-SnR₃) is transferred to the palladium(II) complex, displacing the halide and forming a new organopalladium intermediate.
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled and eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
A wide variety of organotin compounds are effective in the Stille reaction, including those with aryl, vinyl, and alkyl groups attached to the tin atom. The choice of the organic halide or triflate also offers considerable flexibility, making the Stille reaction a powerful tool in the synthesis of complex organic molecules. mdpi.com
Suzuki Coupling Reactions
The Suzuki coupling, or Suzuki-Miyaura coupling, is another prominent palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. wikipedia.org However, a key distinction from the Stille reaction is the nature of the organometallic reagent used. The Suzuki reaction characteristically employs organoboron compounds, such as boronic acids or boronic esters, for the transmetalation step, not organotin compounds. youtube.comwikipedia.orglibretexts.org
The catalytic cycle is similar to the Stille reaction, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice between using a Stille (organotin) or Suzuki (organoboron) coupling often depends on factors like the toxicity and cost of the reagents, with organotin compounds being notably more toxic. mdpi.com In situations where conditions are suitable for either reaction, the Suzuki coupling may be favored. libretexts.org Therefore, while organotin compounds are central to the Stille reaction, they are not the reagents of choice for the Suzuki coupling.
Sonogashira Coupling Reactions
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The role of the copper co-catalyst is to react with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.
While there are variations of the Sonogashira reaction, including copper-free versions, the standard and most widely used protocol does not involve organotin reagents as the primary coupling partner. wikipedia.orglibretexts.org The key organometallic intermediate is derived from the alkyne, distinguishing it from the Stille reaction's reliance on organostannanes.
Organotin-Catalyzed (Trans)esterification and Polymerization Reactions
Organotin compounds, particularly dialkyltin derivatives, are effective catalysts for (trans)esterification and various polymerization reactions. rsc.org Their catalytic activity stems from the Lewis acidic nature of the tin atom.
Synthesis of Polyesters and Lactones
Organotin compounds are utilized as catalysts in the synthesis of polyesters. These reactions can proceed through different pathways, including the ring-opening polymerization of cyclic esters (lactones) and condensation polymerization between dicarboxylic acids (or their esters) and diols. nih.gov
In these processes, the organotin catalyst activates the carbonyl group of the ester or carboxylic acid, facilitating nucleophilic attack by the alcohol. While enzymatic catalysts like lipases are also employed for polyester (B1180765) synthesis under milder conditions, organotin catalysts are used in conventional industrial processes that may involve higher temperatures. jku.at The selection of the catalyst can influence the properties of the resulting polymer.
Polyurethane Formation Catalysis
The synthesis of polyurethanes typically involves the reaction of polyols with polyisocyanates. This reaction is often catalyzed to achieve a practical rate of polymerization. Organotin compounds are among the effective catalysts for this process. researchgate.netmdpi.com
Organotin carboxylates, for instance, are widely used in the production of polyurethanes. The mechanism is thought to involve the formation of an alkoxide complex between the organotin catalyst and the alcohol (polyol). This complex then acts as the dominant catalyst for the reaction with the isocyanate. The specific nature of the organotin compound and the reaction conditions, such as the solvent, can influence the catalytic activity and the properties of the final polyurethane product. While isocyanates and catalysts are common in polyurethane synthesis, research into isocyanate- and catalyst-free methods is also ongoing to create more environmentally friendly processes. researchgate.net
Silicone Vulcanization
Organotin compounds, including cyclohexylhydroxyoxo-stannane, are pivotal in the vulcanization of silicone rubbers at room temperature (RTV). researchgate.netwacker.com This process, also known as moisture curing, involves the crosslinking of silicone polymers to form a durable, elastic network. researchgate.netresearchgate.net Organotin catalysts are particularly effective in condensation curing systems, which involve the reaction of hydroxy-terminated polydimethylsiloxane (B3030410) (HOPDMS) with a crosslinking agent, such as tetraethoxysilane. researchgate.netkbgtech.co.krrsc.org
The mechanism of catalysis is believed to involve the organotin compound acting as a Lewis acid, coordinating to the silanol (B1196071) groups of the silicone polymer and facilitating the condensation reaction with the alkoxy groups of the crosslinker. researchgate.netgelest.com This results in the formation of a stable siloxane (Si-O-Si) bond and the release of a small molecule, typically an alcohol. The catalytic activity is influenced by the nature of the organic groups attached to the tin atom.
Research has shown that dialkyltin dicarboxylates are effective catalysts for this process. researchgate.net The actual catalytic species is thought to be the organotin hydroxide (B78521) formed in situ. researchgate.net This hydroxide then reacts with the crosslinking agent to form an organotin silanolate, which subsequently reacts with the silicone polymer to form the crosslink and regenerate the catalyst. researchgate.net
The use of organotin catalysts allows for the curing of silicone elastomers in the open air, a significant advantage for many industrial applications. researchgate.net These catalysts are utilized in the production of a wide range of materials, including adhesives, sealants, and coatings. reaxis.com
Table 1: Organotin Catalysts in Silicone Vulcanization
| Catalyst Type | Curing Mechanism | Key Features | Typical Applications |
| Organotin Compounds | Condensation Cure (RTV) | Effective at room temperature; moisture-curing. | Sealants, adhesives, coatings. kbgtech.co.krreaxis.com |
| Platinum Complexes | Addition Cure | Requires heat; no byproducts. wacker.comkbgtech.co.kr | High-purity applications, medical devices. |
| Peroxides | Radical Cure | High-temperature curing. researchgate.net | High-consistency silicone rubber. |
Hydrosilylation and Hydroselenation Reactions
Organotin compounds have been explored as catalysts for hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, although platinum-based catalysts remain the most widely used in industrial applications. nih.gov The catalytic activity of organotin compounds in this context is generally lower than that of platinum catalysts. However, research continues to explore more cost-effective and environmentally benign alternatives. nih.gov
The mechanism of organotin-catalyzed hydrosilylation is thought to proceed through the activation of the Si-H bond by the Lewis acidic tin center. While less common, the principles of Lewis acid catalysis by organotin compounds could theoretically be applied to hydroselenation reactions, which involve the addition of a Se-H bond to an unsaturated substrate. The development of efficient organotin catalysts for these transformations remains an active area of research.
Cyanosilylation of Aldehydes and Ketones
The addition of trimethylsilyl (B98337) cyanide (TMSCN) to carbonyl compounds, known as cyanosilylation, is a fundamental reaction in organic synthesis for the formation of cyanohydrins. Organotin compounds can function as Lewis acid catalysts in this transformation. While a variety of catalysts have been developed for this reaction, including those based on other metals and organocatalysts, tin-based catalysts have shown promise. researchgate.netacs.orgnih.govorganic-chemistry.org
A rare example of a tin-based catalyst for the cyanosilylation of aromatic aldehydes is an N-heterocyclic stannylene. acs.org This catalyst was found to be more competent than its germanium analogue, a difference attributed to the higher Lewis acidity of tin. acs.org The proposed mechanism involves the initial coordination of the nitrile to the tin center, followed by a nucleophilic attack from the carbonyl carbon. acs.org However, the steric hindrance of this particular catalyst prevented it from being effective with ketones. acs.org
Historically, an early example of tin-catalyzed asymmetric cyanosilylation of aldehydes was reported, though it required a high catalyst loading and was limited to aliphatic aldehydes. acs.org More recently, heterogeneous tin ion-exchanged montmorillonite (B579905) has been shown to promote the rapid addition of bulky tert-butyldimethylsilyl cyanide to hindered ketones. researchgate.net
Table 2: Comparison of Catalysts for Cyanosilylation
| Catalyst Type | Substrate Scope | Conditions | Key Advantages |
| Gold(III) Chloride | Aldehydes & Ketones | Room temperature, low catalyst loading. organic-chemistry.org | High efficiency, rapid reactions. organic-chemistry.org |
| N-heterocyclic stannylene | Aromatic Aldehydes | - | Demonstrates tin's Lewis acidity. acs.org |
| Chiral Thiourea-Amine | Ketones & Aldehydes | Low temperature. nih.gov | High enantioselectivity. nih.gov |
| Confined Imidodiphosphorimidate (IDPi) | Aromatic & Aliphatic Ketones | - | High selectivity for challenging substrates. nih.gov |
Role of Organotin Compounds as Lewis Acid Catalysts
The catalytic activity of organotin compounds in a multitude of organic reactions stems from their nature as Lewis acids. The tin atom in organotin(IV) compounds possesses empty, low-lying 5d orbitals, which allows it to accept electron pairs and expand its coordination number beyond four. gelest.comrjpbcs.com The Lewis acidity of an organotin compound is influenced by the number and electronegativity of the organic and anionic groups attached to the tin center. The acidity generally increases in the order R₃SnX < R₂SnX₂ < RSnX₃. gelest.com
This Lewis acidity is central to their catalytic function in reactions such as esterification, transesterification, and the formation of polyurethanes. gelest.comrjpbcs.comwikipedia.org In many of these catalytic applications, a key step involves the coordination of the tin atom with a hydroxyl group from one of the reactants, such as an alcohol or a silanol. gelest.com This coordination activates the substrate, making it more susceptible to nucleophilic attack. For instance, in the synthesis of 1,2-disubstituted benzimidazoles, it has been observed that both the Lewis acidic Sn(IV) center and a hydroxymethyl group on the ligand (acting as a hydrogen bond donor) contribute to the catalysis, achieving high product yields. rsc.org
Development of Recyclable and Heterogeneous Organotin Catalysts
A significant drawback of using homogeneous organotin catalysts is the difficulty in separating them from the reaction products, which often leads to the destruction of the catalyst and potential contamination of the product. google.com To address this, considerable research has focused on the development of heterogeneous and recyclable organotin catalysts.
One successful approach involves immobilizing organotin compounds onto solid supports. google.comresearchgate.net Supports such as silica (B1680970), alumina, and various polymers have been utilized. google.comresearchgate.net These solid-supported catalysts offer the advantages of easy separation from the reaction mixture through simple filtration or centrifugation, enabling their reuse and contributing to more sustainable chemical processes. google.combme.hu
For example, organotin silanes have been reacted with solid supports containing surface hydroxyl groups, such as silica gel, to create heterogeneous catalysts. google.com These have proven to be effective in esterification, transesterification, and urethane-forming reactions. google.com The heterogenization of organocatalysts, including those based on tin, is a key strategy from a green chemistry perspective. bme.hu Another approach to catalyst recycling involves the use of membrane nanofiltration, which has been shown to be effective for certain types of organocatalysts. bme.hu
Cyclohexylhydroxyoxo Stannane and Organotin Compounds in Materials Science and Polymer Chemistry
Precursors for Organometallic Polymers and Advanced Materials
Cyclohexylhydroxyoxo-stannane and similar organotin compounds are key starting materials for creating advanced organometallic polymers and materials. These resulting materials often possess desirable thermal, optical, and mechanical characteristics. The tin atom's reactivity allows it to be integrated into different polymer structures, leading to the creation of hybrid organic-inorganic materials. uobabylon.edu.iq
Organotin compounds are versatile precursors for synthesizing a variety of materials, including polymers, nanoparticles, and thin films, which have uses in electronics, optics, and coatings. uobabylon.edu.iq They can be used to produce organometallic polymers with high thermal stability, as well as unique electrical and optical properties. uobabylon.edu.iq For instance, dibutyltin (B87310) dilaurate is a well-known organotin complex used as a catalyst in the production of polyurethanes. uobabylon.edu.iq The synthesis of these materials can be achieved through various methods, including Stille coupling and transmetallation reactions, which allow for the formation of new carbon-carbon or metal-tin bonds. uobabylon.edu.iq
| Table 1: Examples of Organotin Precursors and Resulting Materials | ||
| Precursor Compound | Resulting Material Type | Potential Application |
| Diorganotin Dicarboxylates | Coordination Polymers | Catalysis, Luminescent Materials |
| Triorganotin Carboxylates | Organotin Clusters, 1D Polymers | Molecular Recognition, Sensors |
| Cyclohexylhydroxyoxo-stannane | Hybrid Organic-Inorganic Polymers | Advanced Coatings, Functional Materials |
| Dibutyltin dilaurate | Polyurethanes | Adhesives, Coatings, Foams uobabylon.edu.iq |
Applications in Photostabilization of Polymers and Coatings
A major industrial use for organotin compounds, including derivatives related to cyclohexylhydroxyoxo-stannane, is the photostabilization of polymers and coatings. wikipedia.org Materials like polyvinyl chloride (PVC) are prone to degradation from ultraviolet (UV) radiation, which causes discoloration and loss of structural integrity. Organotin stabilizers are added to counteract these effects. lupinepublishers.com
The stabilization process typically involves several mechanisms. The organotin compounds can act as hydrogen chloride scavengers, neutralizing the HCl released during PVC degradation, which otherwise autocatalyzes further decomposition. mdpi.comiyte.edu.tr They also function as peroxide decomposers and radical scavengers, which interrupts the photo-oxidative degradation chain reaction. mdpi.commdpi.com Some organotin compounds, particularly those containing aromatic groups or maleate (B1232345) esters, can also absorb UV radiation and dissipate the energy, providing a photoprotective effect. mdpi.comiyte.edu.trmdpi.com
The effectiveness of these stabilizers is influenced by the organic groups attached to the tin atom. iyte.edu.tr While diorganotin dithiolates are highly effective for thermal stability, organotin carboxylates like dibutyltin dilaurate and maleates are used for their clarity and lower toxicity, with some octyltin (B230729) derivatives being approved for food contact applications. wikipedia.orgbaerlocher.comseepvcforum.com
| Table 2: Research Findings on Organotin Stabilizers | ||
| Polymer | Organotin Stabilizer Type | Key Finding |
| Polyvinyl Chloride (PVC) | Organotin Mercaptides | Provides excellent heat stability and color retention by acting as an HCl scavenger and antioxidant. iyte.edu.trseepvcforum.com |
| Polyvinyl Chloride (PVC) | Organotin Carboxylates (e.g., Maleates) | Offers good photostability, clarity, and low toxicity, suitable for packaging and outdoor applications. iyte.edu.trseepvcforum.com |
| Polymethyl Methacrylate (PMMA) | Trisubstituted (methyl, butyl, and phenyl) tin chlorides | Surface functionalization of PMMA with organotin moieties enhances photostability, with phenyl-substituted compounds showing the greatest effect. researchgate.net |
Research into Novel Materials Development (e.g., Polymers, Nanoparticles)
The distinct chemical nature of cyclohexylhydroxyoxo-stannane and other organotin compounds is a catalyst for research into new materials with specific properties. acs.org Scientists are leveraging these compounds to create innovative polymers, functional nanoparticles, and hybrid materials for diverse applications. uobabylon.edu.iqacs.org
In polymer chemistry, research is focused on creating new tin-containing monomers. Polymerizing these monomers can produce materials with a high refractive index, improved thermal stability, and unique optical qualities for use in advanced optical products.
Theoretical and Computational Investigations of Cyclohexylhydroxyoxo Stannane and Organotin Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and nature of chemical bonds in organotin compounds. researchgate.netdntb.gov.ua These computational methods allow for a detailed analysis of molecular orbitals, charge distributions, and the energetic landscape of these complex molecules.
DFT calculations on various organotin(IV) derivatives have consistently shown that the tin atom typically bears a significant positive charge, indicating a highly polar Sn-C bond. researchgate.net For instance, in triorganotin hydroxides, the Sn-O bond is also highly polarized. The nature of the organic substituent (R group) directly influences the electronic properties of the tin center. In the case of cyclohexylhydroxyoxo-stannane, the bulky and electron-donating cyclohexyl group is expected to modulate the Lewis acidity of the tin atom.
Studies on related triorganotin compounds have successfully employed DFT to validate and interpret experimental data, such as that obtained from X-ray crystallography and NMR spectroscopy. researchgate.net For example, DFT-based calculations of molecular structures and electronic properties have been shown to be in good agreement with experimental findings for a range of organotin complexes. researchgate.net The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactivity of these compounds. The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.
A key aspect of the electronic structure of organotin compounds is the nature of the bonds to the tin atom. The quantum theory of atoms in molecules (QTAIM) can be used to analyze the electron density and characterize the interactions. For many organotin systems, the Sn-ligand interactions are found to be primarily electrostatic with a smaller covalent contribution. Natural Bond Orbital (NBO) analysis further reveals donor-acceptor interactions between the ligand donor atoms and the tin center.
| Compound Family | Typical Sn-C Bond Length (Å) | Typical Sn-O Bond Length (Å) | HOMO-LUMO Gap (eV) | Reference |
| Trialkyltin Hydroxides | ~2.15 - 2.20 | ~1.95 - 2.05 | 4.0 - 5.5 | researchgate.net |
| Triaryltin Hydroxides | ~2.12 - 2.18 | ~1.93 - 2.02 | 3.5 - 5.0 | researchgate.net |
Note: The data presented are typical ranges for the specified compound families and are based on computational studies of various analogous systems.
Computational Modeling of Reaction Mechanisms and Catalytic Pathways
Organotin compounds, including those analogous to cyclohexylhydroxyoxo-stannane, are known to be involved in homolytic (free-radical) and heterolytic reactions. acs.org Free-radical reactions can occur at the tin center, at an atom bonded to tin, or at the alpha or beta carbons of the organic substituents. acs.org Computational studies can model the stability of the resulting radicals and the activation barriers for these processes.
Furthermore, organotin compounds are widely used as catalysts in various industrial processes, such as the formation of polyurethanes. lupinepublishers.comnih.gov Computational models have been employed to elucidate the catalytic cycle. Two primary mechanisms have been proposed for the tin-catalyzed urethane (B1682113) formation: a Lewis acid mechanism where the tin center activates the alcohol, and an insertion mechanism involving the formation of a tin-alkoxide intermediate. lupinepublishers.com DFT calculations can help to distinguish between these pathways by comparing the activation energies for the key steps in each proposed cycle.
While specific catalytic applications for cyclohexylhydroxyoxo-stannane have not been detailed, its structural similarity to known organotin catalysts suggests potential activity. Computational modeling could predict its catalytic efficacy and help in the design of more efficient catalysts.
| Reaction Type | Key Intermediates/Transition States | Computational Method | Investigated Aspect | Reference |
| SE2 Reactions | Five-coordinate intermediates | Ab initio, DFT | Role of solvent, steric and electronic effects | acs.org |
| Homolytic Reactions | Tin-centered radicals | DFT | Bond dissociation energies, reaction rates | acs.org |
| Polyurethane Catalysis | Tin-alkoxide intermediates, Lewis acid adducts | DFT | Activation barriers, catalytic cycle energetics | lupinepublishers.comnih.gov |
Prediction of Coordination Geometries and Ligand Interactions
The coordination chemistry of tin is remarkably versatile, with coordination numbers ranging from four to seven being commonly observed. wikipedia.orgnih.gov Computational methods are highly effective in predicting the coordination geometries of organotin complexes and understanding the nature of ligand interactions. nih.govmdpi.com
For a simple tetraorganostannane, a tetrahedral geometry is expected. However, the presence of electronegative substituents, such as the hydroxyl group in cyclohexylhydroxyoxo-stannane, increases the Lewis acidity of the tin center, making it prone to coordination by Lewis bases. gelest.com This can lead to the formation of hypercoordinate species with five (trigonal bipyramidal), six (octahedral), or even seven-coordinate geometries. nih.govgelest.com
In the solid state, triorganotin hydroxides like tricyclohexyltin hydroxide (B78521) can exist as polymeric chains through intermolecular hydrogen bonding or Sn-O-Sn bridges. wikipedia.org In solution, these structures can be in equilibrium with monomeric or dimeric forms. Computational models can be used to predict the relative stabilities of these different aggregated forms and to rationalize the observed solid-state structures.
| Compound Type | Predicted Coordination Number | Common Geometries | Influencing Factors | Reference |
| R3SnOH | 4, 5 | Tetrahedral (monomer), Trigonal Bipyramidal (in adducts/polymers) | Solvent, steric bulk of R groups, hydrogen bonding | wikipedia.orggelest.com |
| R2SnX2 | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral | Nature of X and R, ligand denticity | nih.gov |
| RSnX3 | 5, 6 | Trigonal Bipyramidal, Octahedral | Lewis acidity, coordinating ability of X and solvent | gelest.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
